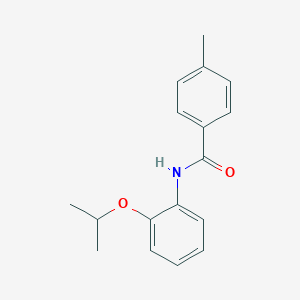

N-(2-isopropoxyphenyl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-isopropoxyphenyl)-4-methylbenzamide, also known as etofenprox, is a synthetic insecticide that is widely used in agriculture and pest control. It belongs to the pyrethroid family of insecticides, which are modeled after the natural insecticide pyrethrin found in chrysanthemum flowers. Etofenprox is known for its high efficacy against a wide range of insects, including mosquitoes, flies, cockroaches, and ants.

Mécanisme D'action

Etofenprox acts on the nervous system of insects by targeting voltage-gated sodium channels. It binds to the channels and prolongs their opening, leading to continuous depolarization of the neurons and ultimately causing paralysis and death of the insect.

Biochemical and Physiological Effects

Etofenprox has been shown to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms and bees. It is metabolized in the liver and excreted in the urine. It has been found to have no mutagenic or carcinogenic effects in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

Etofenprox has several advantages for lab experiments, including its high efficacy against a wide range of insects, its low toxicity to mammals, and its stability in storage. However, its toxicity to aquatic organisms and bees makes it unsuitable for experiments involving these organisms.

Orientations Futures

There are several future directions for research on N-(2-isopropoxyphenyl)-4-methylbenzamide. One area of interest is the development of new formulations that can improve its efficacy and reduce its environmental impact. Another area is the study of its potential as a tool for vector control in the fight against mosquito-borne diseases. Additionally, further studies are needed to understand its mode of action and to identify potential resistance mechanisms in insects.

Méthodes De Synthèse

Etofenprox can be synthesized through a multistep process starting from 4-methylbenzoyl chloride and 2-isopropoxyaniline. The first step involves the reaction of 4-methylbenzoyl chloride with magnesium to form the Grignard reagent, which is then reacted with 2-isopropoxyaniline to yield the intermediate N-(2-isopropoxyphenyl)-4-methylbenzamide. The intermediate is then reacted with a pyrethroid moiety to form N-(2-isopropoxyphenyl)-4-methylbenzamide.

Applications De Recherche Scientifique

Etofenprox has been extensively studied for its insecticidal properties and has shown promising results in controlling various insect pests. It has been used in agriculture to control pests in crops such as cotton, soybean, and rice. It has also been used in public health programs to control mosquitoes that transmit diseases such as malaria and dengue fever.

Propriétés

Nom du produit |

N-(2-isopropoxyphenyl)-4-methylbenzamide |

|---|---|

Formule moléculaire |

C17H19NO2 |

Poids moléculaire |

269.34 g/mol |

Nom IUPAC |

4-methyl-N-(2-propan-2-yloxyphenyl)benzamide |

InChI |

InChI=1S/C17H19NO2/c1-12(2)20-16-7-5-4-6-15(16)18-17(19)14-10-8-13(3)9-11-14/h4-12H,1-3H3,(H,18,19) |

Clé InChI |

CPRJJPPCSVRTMK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Cyclohexylethoxy)anilino]-4-oxobutanoic acid](/img/structure/B268312.png)

![2-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B268316.png)

![N-benzyl-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268317.png)

![3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268321.png)

![3-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B268322.png)

![4-{2-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid](/img/structure/B268323.png)

![N-[2-(4-methylphenoxy)ethyl]propan-2-amine](/img/structure/B268325.png)

![4-[(4-Chloronaphthalen-1-yl)oxy]piperidine](/img/structure/B268328.png)

![N-{3-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268331.png)

![N-{4-[(sec-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268332.png)

![4-{[(4-chlorophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268334.png)

![3-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268337.png)

![N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B268338.png)